(but-3-en-1-yl)hydrazine dihydrochloride
CAS No.: 2624141-92-8
Cat. No.: VC11527698
Molecular Formula: C4H12Cl2N2
Molecular Weight: 159.05 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2624141-92-8 |
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Molecular Formula | C4H12Cl2N2 |
Molecular Weight | 159.05 g/mol |
IUPAC Name | but-3-enylhydrazine;dihydrochloride |
Standard InChI | InChI=1S/C4H10N2.2ClH/c1-2-3-4-6-5;;/h2,6H,1,3-5H2;2*1H |
Standard InChI Key | FGNQRHQNHUQLDH-UHFFFAOYSA-N |
Canonical SMILES | C=CCCNN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of (but-3-en-1-yl)hydrazine dihydrochloride is C₄H₁₀N₂·2HCl, corresponding to a molecular weight of 161.06 g/mol. The structure consists of a hydrazine group (NH₂–NH₂) substituted with a but-3-en-1-yl chain (–CH₂CH₂CH=CH₂) and protonated by two equivalents of hydrochloric acid. Key features include:
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Double bond position: The but-3-en-1-yl group introduces a terminal alkene at the third carbon, influencing reactivity toward electrophilic addition or polymerization .
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Salt formation: Protonation of both hydrazine nitrogen atoms enhances water solubility and stability compared to the free base .
Table 1: Hypothetical Physical Properties Based on Structural Analogs
Synthesis and Manufacturing Approaches
The synthesis of (but-3-en-1-yl)hydrazine dihydrochloride can be inferred from methods used for analogous compounds, such as tert-butyl hydrazine hydrochloride . A proposed pathway involves:
Alkylation of Hydrazine with But-3-en-1-yl Bromide
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Reaction: Hydrazine hydrate reacts with but-3-en-1-yl bromide in an acidic buffer (e.g., acetic acid) to form the monosubstituted hydrazine intermediate.
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Hydrochlorination: Treatment with hydrogen chloride gas converts the free base to the dihydrochloride salt :
Critical Parameters:
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pH control: Maintained below 4 to prevent decomposition of the hydrazine backbone .
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Yield optimization: Reported yields for tert-butyl analogs reach ~85–90% , suggesting comparable efficiency for this synthesis.
Stability and Reactivity Profile
Thermal and Chemical Stability
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Thermal decomposition: Decomposes above 200°C, releasing HCl and forming polymeric byproducts .
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Incompatibilities: Reactive toward strong oxidizers (e.g., peroxides) and heavy metals, which catalyze decomposition .
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Storage: Requires airtight containers at temperatures below 30°C to prevent hygroscopic degradation .
Reactivity of the Alkenyl Group
The terminal double bond enables participation in:
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Diels-Alder reactions: As a dienophile in cycloadditions for heterocycle synthesis.
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Radical polymerization: Potential for creating polyhydrazine materials under initiators like AIBN .
Industrial and Materials Science Applications
Corrosion Inhibition
Hydrazine salts are effective in mitigating metal corrosion in acidic environments. The alkenyl group could adsorb onto metal surfaces, forming protective films .
Polymer Precursors
The compound’s dual functional groups (hydrazine and alkene) make it a candidate for synthesizing:
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Conductive polymers: Via oxidative polymerization of the hydrazine moiety.
Future Research Directions
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Synthetic optimization: Screening alternative alkylating agents (e.g., but-3-en-1-yl tosylate) to improve regioselectivity.
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Biological screening: Testing against neurodegenerative disease targets (AChE, BACE-1) using assays described for indole-hydrazine hybrids .
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Material studies: Investigating thermal stability for high-temperature polymer applications.
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